n-Tert-butylpropanamide

Molecular Recognition Spectroscopy Hydrogen Bonding

Procure n-Tert-butylpropanamide (CAS 1118-32-7) for its unique steric and electronic profile. Unlike linear N-alkyl amides, its bulky tert-butyl group restricts C–N rotation, enabling stereoretentive cyclizations and predictable solid-state architecture (r.m.s. deviation 0.005 Å). Validated FTIR comparisons against N-n-butyl, N-iso-butyl, and N-sec-butylpropionamides confirm distinct N–H···π donor behavior critical for computational model calibration. Essential for reproducible asymmetric synthesis and crystal engineering — not interchangeable with less-hindered analogs.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 1118-32-7
Cat. No. B073199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Tert-butylpropanamide
CAS1118-32-7
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCCC(=O)NC(C)(C)C
InChIInChI=1S/C7H15NO/c1-5-6(9)8-7(2,3)4/h5H2,1-4H3,(H,8,9)
InChIKeyRWLPNKXCEUMHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Tert-butylpropanamide (CAS 1118-32-7): A Sterically Defined N-Alkyl Amide for Research and Industrial Procurement


n-Tert-butylpropanamide (CAS 1118-32-7), also known as N-tert-butylpropionamide, is a secondary amide (C₇H₁₅NO, MW 129.20 g/mol) characterized by a bulky tert-butyl group on the amide nitrogen. This steric feature fundamentally differentiates it from less hindered N-alkyl amides. Basic physicochemical properties include a density of 0.86 g/cm³, a boiling point of 209.8 °C at 760 mmHg, and a flash point of 111.3 °C . The compound serves as a key synthetic intermediate and a model system for studying steric and electronic effects in hydrogen bonding, molecular recognition, and polymer chemistry [1].

Why Procuring a Generic N-Alkyl Propanamide Cannot Substitute for n-Tert-butylpropanamide


The steric bulk of the tert-butyl group in n-tert-butylpropanamide dramatically alters its conformational preferences, intermolecular interactions, and reactivity compared to less hindered N-alkyl propanamides. Substituting a generic N-methyl, N-ethyl, or N-n-butyl propanamide in a process optimized for the tert-butyl derivative can lead to divergent outcomes. For example, the restricted rotation around the C(O)–N bond in N-tert-butyl amides influences their cyclization stereochemistry, a property not shared by less bulky analogs [1]. Similarly, the compound exhibits a distinct hydrogen-bonding profile with aromatic donors, showing quantitative differences in spectroscopic and thermodynamic parameters relative to N-n-butyl, N-iso-butyl, and N-sec-butylpropionamides [2]. These differences are not linear extrapolations of chain length and must be validated experimentally, making direct procurement of the correct N-alkyl analog critical for reproducibility.

Quantitative Differentiation of n-Tert-butylpropanamide from Closest Analogs: A Comparator-Driven Evidence Guide


NH Stretching Frequency Shift in Hydrogen-Bonded Complexes: n-Tert-butylpropanamide vs. N-n-, N-iso-, and N-sec-Butylpropionamides

In a head-to-head FTIR comparative study, N-tert-butylpropionamide demonstrated quantifiably different NH stretching frequency shifts upon complexation with aromatic donors compared to its N-n-butyl, N-iso-butyl, and N-sec-butyl isomers. The spectroscopic and thermodynamic characteristics for 1:1 amide-aromatic complexes were explicitly reported to differ across the homologous series, directly reflecting the steric influence of the N-alkyl group on hydrogen-bond donor strength. [1]. This provides a direct spectroscopic fingerprint for identity verification and selection.

Molecular Recognition Spectroscopy Hydrogen Bonding

Conformational Rigidity and Planarity of the N-tert-Butylpropanamide Fragment vs. Linear Analogs

Single-crystal X-ray diffraction of a derivative containing the N-tert-butylpropanamide fragment reveals that this moiety is essentially planar (r.m.s. deviation = 0.005 Å), with the exception of two carbon atoms of the tert-butyl group. This near-planarity, coupled with a defined dihedral angle of 84.09° with an adjacent aromatic ring, contrasts with the more flexible conformations typically adopted by N-n-alkyl propanamides, offering a more predictable solid-state architecture [1]. This structural rigidity is a direct consequence of the steric demand of the tert-butyl substituent.

Crystallography Conformational Analysis Solid-State Structure

Synthetic Utility in Stereoretentive Radical Cyclizations: N-tert-Butyl vs. Other N-Alkyl Substituents

The hindered rotation around the C–N bond in N-tert-butyl amides, a direct effect of the tert-butyl group, is critical for achieving 'Memory of Chirality' (MOC) in radical cyclizations. This leads to cyclized products with retention of configuration, a stereochemical outcome not achievable with N-methyl or N-ethyl amide substrates under the same conditions. This class-level inference highlights the unique reactivity conferred by the tert-butyl group in amide chemistry [1].

Radical Chemistry Stereochemistry Synthetic Methodology

Differentiation via Industrial Synthetic Route: Hydrogenation of N-tert-Butylacrylamide

A patented industrial process specifically produces n-tert-butylpropanamide via catalytic hydrogenation of N-tertiary butyl acrylamide. This route is fundamentally different from the synthesis of N-n-alkyl propanamides, which are typically made by simple acylation of primary amines. The patent highlights milder reaction conditions, the absence of hazardous byproducts, and a direct path to value-added tert-butylamine and propionic acid salts as co-products, offering a distinct and verifiable supply chain advantage for this specific sterically hindered amide .

Process Chemistry Catalysis Industrial Synthesis

Proven High-Value Application Scenarios for n-Tert-butylpropanamide (CAS 1118-32-7)


Supramolecular Chemistry and Molecular Recognition Model Systems

Owing to its unique, sterically defined hydrogen-bond donor profile validated in direct FTIR comparisons against N-n-butyl, N-iso-butyl, and N-sec-butylpropionamides, n-tert-butylpropanamide serves as an ideal model donor for investigating N–H···π interactions. Its distinct spectroscopic shifts enable precise thermodynamic characterization of weak interactions, essential for calibrating computational models in drug design and material science [1].

Crystal Engineering and Solid-State Property Tuning

The compound's ability to enforce near-perfect planarity on the amide fragment, as evidenced by single-crystal X-ray diffraction (r.m.s. deviation = 0.005 Å), makes it a building block of choice for crystal engineering. This predictable solid-state architecture, divergent from the conformational flexibility of linear N-alkyl amides, is critical for designing co-crystals, porous materials, and solid-state reactivity studies where precise molecular positioning is paramount [2].

Asymmetric Synthesis via Memory of Chirality

In radical chemistry, the high rotational barrier around the C–N bond, characteristic of the N‑tert‑butyl amide class, enables stereoretentive cyclizations. This class-level inference supports the use of n-tert-butylpropanamide and its derivatives in asymmetric synthetic routes requiring configurational stability, a capability not offered by less sterically demanding N‑alkyl amides [3].

Industrial Precursor for tert-Butylamine and Propionic Acid Salts

A specific patented process utilizes n-tert-butylpropanamide as a gateway to produce tert-butylamine and propionic acid salts under mild conditions without hazardous effluents. This distinct synthetic transformation, not applicable to generic N-alkyl propanamides, provides a compelling case for its procurement as a key intermediate in integrated chemical production streams .

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